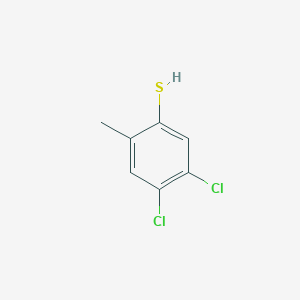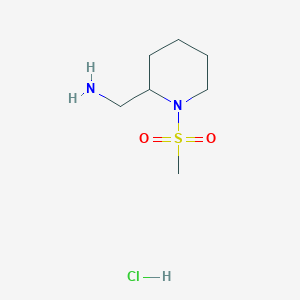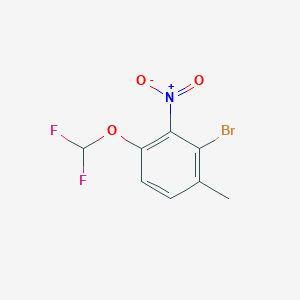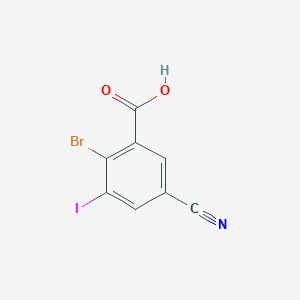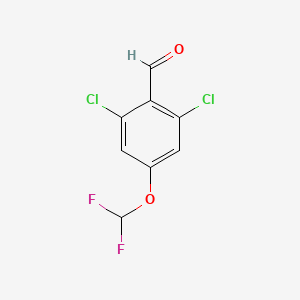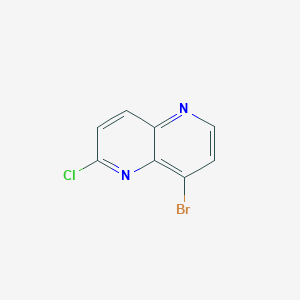
8-Bromo-2-chloro-1,5-naphthyridine
描述
8-Bromo-2-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
作用机制
Target of Action
It is known that 1,5-naphthyridine derivatives, to which 8-bromo-2-chloro-1,5-naphthyridine belongs, exhibit a wide variety of biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound has significant molecular and cellular effects
Action Environment
It is known that the reactivity of 1,5-naphthyridines can be influenced by the presence of electrophilic or nucleophilic reagents, as well as by oxidation and reduction conditions . This suggests that environmental factors could potentially influence the action of this compound.
生化分析
Biochemical Properties
8-Bromo-2-chloro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand coordinating to Pd(II) in aqueous solutions, forming complexes that can influence biochemical pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for exploring its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression, which can alter cellular functions . Understanding these molecular interactions is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it a viable candidate for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is crucial for developing targeted therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-1,5-naphthyridine typically involves the halogenation of 1,5-naphthyridine derivatives. One common method includes the use of phosphorus oxychloride and bromine to introduce the chloro and bromo substituents, respectively. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired positions on the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
8-Bromo-2-chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromo and chloro) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-coupling reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Cross-coupling reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted naphthyridine, while cross-coupling reactions can produce biaryl or alkyl-aryl derivatives.
科学研究应用
8-Bromo-2-chloro-1,5-naphthyridine has a wide range of applications in scientific research, including:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial, anticancer, and anti-inflammatory drugs.
Biological studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material science: It is employed in the design of novel materials with specific electronic, optical, or magnetic properties.
Chemical biology: The compound is utilized in the development of chemical probes for studying biological processes and disease mechanisms.
相似化合物的比较
8-Bromo-2-chloro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
8-Bromo-2-methoxy-1,5-naphthyridine: Similar in structure but with a methoxy group instead of a chloro group, leading to different reactivity and biological activity.
8-Chloro-2-methyl-1,5-naphthyridine:
1,5-Naphthyridine: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and functionalization.
The uniqueness of this compound lies in its specific halogen substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
8-bromo-2-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWGPNOSBDHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446233.png)
![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)
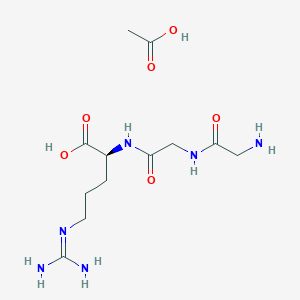

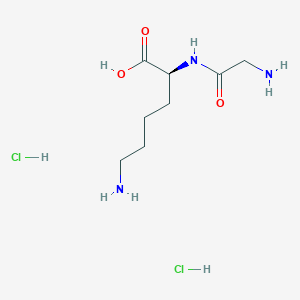
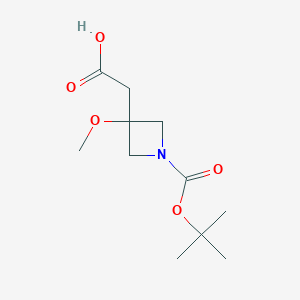
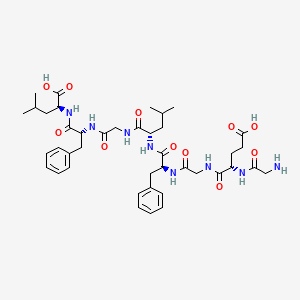
![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)
